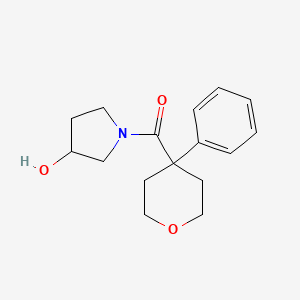

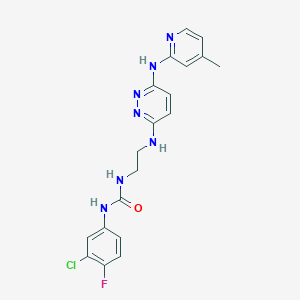

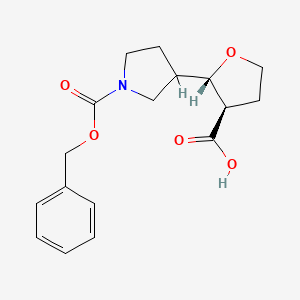

1-(2-Bromoacetyl)cyclopropane-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2-Bromoacetyl)cyclopropane-1-carbonitrile" is not directly mentioned in the provided papers, but these papers discuss related cyclopropane derivatives and their synthesis, which can provide insights into the chemistry of similar compounds. Cyclopropanes are a class of compounds characterized by a three-membered ring structure that imparts significant strain and reactivity to these molecules. They are of interest in synthetic organic chemistry due to their presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles in the presence of potassium carbonate and tetrabutylammonium bromide as a catalyst can lead to the formation of cyclopropane bis-lactones . Another approach involves a one-pot three-component reaction for the synthesis of substituted cyclopropanes, which has been found to be diastereoselective and high yielding in aqueous medium . Additionally, the reaction of methyl 2-bromo-4,4-dimethoxy-2-butenoates with stabilized carbanions can give rise to functionalized cyclopropanes as mixtures of diastereoisomers . These methods highlight the versatility of cyclopropane synthesis and the potential for generating a variety of functionalized derivatives.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be complex, with the potential for various stereoisomers. X-ray crystallographic analysis has been used to establish the relative configuration of stereoisomers in the synthesis of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles and -carboxamides . The strain in the three-membered ring and the presence of substituents can significantly influence the molecular geometry and reactivity of these compounds.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo a range of chemical reactions. For example, the synthesis of 2-bromomethyl-1-phenyl cyclopropane carboxylic acid involves cyclopropanation, hydrolysis, lactonization, and bromination steps . Furthermore, cyclopropanes with quaternary centers can be synthesized from bromonitroalkenes under aminocatalytic conditions, with the cyclization process analyzed by DFT calculations to suggest an SN2 mechanism . These reactions demonstrate the reactivity of cyclopropane derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their strained ring structure and the nature of their substituents. While the provided papers do not directly discuss the properties of "1-(2-Bromoacetyl)cyclopropane-1-carbonitrile," they do provide insights into the reactivity patterns and synthesis strategies for cyclopropane derivatives, which can be extrapolated to understand the properties of related compounds. The synthesis methods and reactions described in these papers suggest that cyclopropane derivatives can be tailored to exhibit a wide range of physical and chemical properties for applications in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Cyclopropane Derivatives Synthesis

Research demonstrates the utility of bromoacetyl cyclopropane derivatives in the synthesis of complex cyclopropane structures. For example, reactions involving nucleophiles in acetonitrile, in the presence of potassium carbonate and tetrabutylammonium bromide as a catalyst, have been reported to yield cyclopropane bis-lactones through a mechanism involving double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen (Fariña et al., 1986). This research provides insights into the versatility of cyclopropane derivatives for synthesizing novel organic compounds.

Asymmetric Synthesis

The asymmetric reduction of bromo-substituted cyclopropane derivatives to produce enantiomerically enriched cyclopropane products has been explored. For instance, the reduction of 2-bromo-1-phenylethylidenemalononitrile with chiral NAD(P)H models has yielded cyclopropane ring products with significant enantiomeric purity, highlighting the potential for stereoselective synthesis in pharmaceutical and material science applications (Jing Li, You-cheng Liu, & Jin-gen Deng, 1999).

Microwave Spectroscopy

The microwave spectrum of cyclopropane dicarbonitrile has been studied, revealing details about the molecule's structure and dynamics. Such research is fundamental to understanding the electronic properties of cyclopropane derivatives, which can be critical for designing materials with specific electronic characteristics (R. Pearson, A. Choplin, V. Laurie, & J. Schwartz, 1975).

Biological Activity

Bromophenol derivatives with a cyclopropyl moiety have been synthesized and evaluated for their inhibitor activities against cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These findings could contribute to the development of new drugs for treating diseases such as Alzheimer's, Parkinson's, and other neurodegenerative conditions (M. Boztaş et al., 2019).

Cyclopropane Ring Opening and Functionalization

Research into the bromine radical-mediated cyclopropylcarbinyl-homoallyl rearrangement of alkylidenecyclopropanes has provided a pathway to synthesize 2-bromo-1,6-dienes. This showcases a method for the functionalization of cyclopropane rings, leading to complex molecules with potential applications in material science and pharmaceutical synthesis (Takashi Kippo, Kanako Hamaoka, & I. Ryu, 2013).

Eigenschaften

IUPAC Name |

1-(2-bromoacetyl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-3-5(9)6(4-8)1-2-6/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUXZQBNHQKOIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoacetyl)cyclopropane-1-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)

![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)

![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)

![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)

![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)